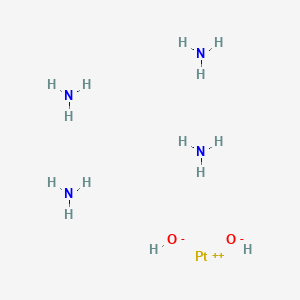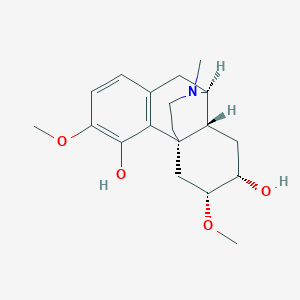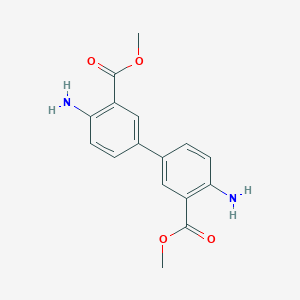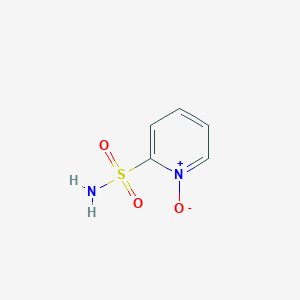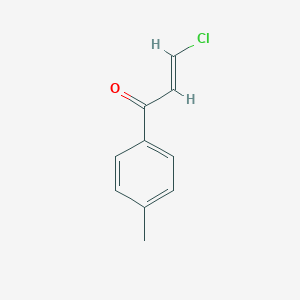
2-(4-Methylbenzoyl)vinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylbenzoyl)vinyl chloride is an organic compound that is commonly used in scientific research. It is also known as 4-Methylbenzoyl chloride vinyl ether or 4-Methylbenzoylvinyl chloride. This compound has a wide range of applications in various fields of science, including biochemistry, pharmacology, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylbenzoyl)vinyl chloride is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which suggests that it may act as an enzyme inhibitor. It has also been found to interact with proteins, which suggests that it may have a role in the regulation of protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylbenzoyl)vinyl chloride are not well understood. However, it has been found to have some toxic effects on cells, including inducing cell death in certain cell lines. It has also been found to have some anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Methylbenzoyl)vinyl chloride in lab experiments is that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in a wide range of experiments. However, one limitation is that it can be toxic to cells, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(4-Methylbenzoyl)vinyl chloride. One area of research could be the development of new drugs based on this compound. Another area of research could be the study of its mechanism of action and its role in regulating protein-protein interactions. Additionally, research could be done to explore the potential toxic effects of this compound and to develop methods for minimizing these effects.
Métodos De Síntesis
The synthesis of 2-(4-Methylbenzoyl)vinyl chloride involves the reaction of 4-methylbenzoyl chloride with vinyl magnesium bromide. This reaction is carried out in anhydrous ether at low temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-(4-Methylbenzoyl)vinyl chloride has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the study of enzyme inhibitors, as it has been found to inhibit the activity of certain enzymes. This compound has also been used in the study of protein-protein interactions and in the development of new drugs.
Propiedades
Número CAS |
17306-02-4 |
|---|---|
Fórmula molecular |
C10H9ClO |
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
(E)-3-chloro-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-7H,1H3/b7-6+ |
Clave InChI |
PXDDMPVNEGCENH-VOTSOKGWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=C/Cl |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CCl |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CCl |
Sinónimos |
(E)-β-Chloro-4'-methylacrylophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




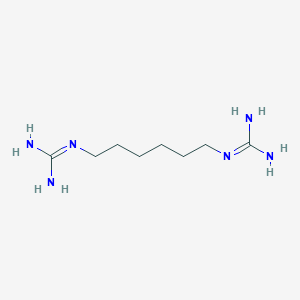
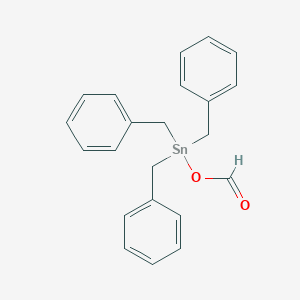
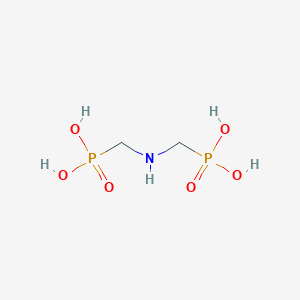
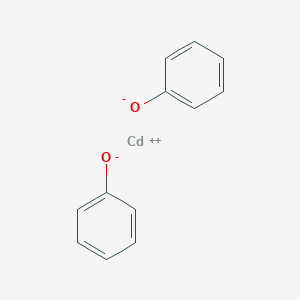
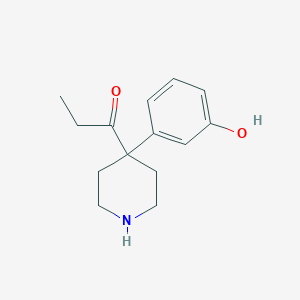

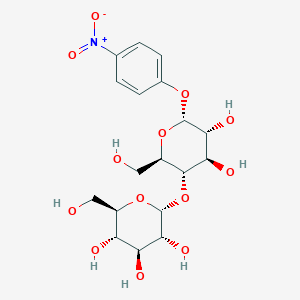
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
